Artemisitene

Schistosomiasis Liver Fibrosis Neglected Tropical Diseases

Artemisitene (ATT) is the only artemisinin-class compound that combines an intact endoperoxide bridge with an additional α,β‑unsaturated carbonyl moiety. This electrophilic center enables covalent engagement of Nrf2 and LSH (Cys205) that artemisinin, DHA, artesunate, and artemether cannot access. For Nrf2‑Keap1 pathway studies, ferroptosis‑focused oncology programs, or schistosomiasis liver‑fibrosis models, substituting generic artemisinin derivatives will fail to recapitulate ATT‑specific mechanisms such as c‑Myc destabilization and M1/M2 immune modulation.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Cat. No. B8079533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisitene
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
InChIInChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1
InChIKeyIGEBZMMCKFUABB-KPHNHPKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisitene (CAS 101020-89-7) Product Overview: A Structurally Differentiated Sesquiterpene Endoperoxide with a Unique α,β-Unsaturated Carbonyl Moiety


Artemisitene (ATT) is a naturally occurring sesquiterpene lactone endoperoxide first isolated from Artemisia annua and is closely related to artemisinin (ART) [1]. It is chemically distinguished by the presence of an additional α,β-unsaturated carbonyl group fused to its lactone ring, a structural feature absent in artemisinin and its major clinically used derivatives [2]. This distinct electrophilic moiety fundamentally alters its biological reactivity profile, conferring a different mechanism of action and a broader therapeutic window compared to other compounds in the artemisinin class [3].

Artemisitene vs. Artemisinin and Its Derivatives: Why Structural Nuance Dictates Functional Divergence and Precludes Simple Substitution


While artemisinin, dihydroartemisinin, artesunate, and artemether share a core endoperoxide bridge that mediates their antimalarial activity, artemisitene's additional α,β-unsaturated carbonyl group introduces a distinct electrophilic center. This functional group enables artemisitene to engage in unique covalent interactions with specific cellular targets, such as the LSH protein (Cys205) [1] and Nrf2 [2], which are not accessible to the parent artemisinin or its conventional derivatives. Consequently, artemisitene exhibits a distinct pharmacological profile, including a pronounced capacity for Nrf2 activation, ferroptosis induction, and selective cancer cell cytotoxicity, all of which are either absent or significantly weaker in its structural analogs. Simply substituting artemisitene with a more common artemisinin derivative will not recapitulate these unique mechanisms and could lead to a complete loss of the desired therapeutic effect, particularly in non-malarial disease models.

Quantitative Differentiation of Artemisitene: A Comparator-Driven Evidence Guide for Scientific Selection


Superior In Vivo Efficacy in Preventing Schistosomiasis-Induced Liver Pathology Compared to Artemisinin

In a head-to-head comparative study in a murine model of Schistosoma japonica infection, artemisitene (ATT) demonstrated significantly superior efficacy over artemisinin (ART) in reducing key markers of liver pathology. ATT treatment led to a more pronounced reduction in liver granuloma size and collagen area, and more effectively lowered serum levels of liver transaminases (AST and ALT) compared to ART [1].

Schistosomiasis Liver Fibrosis Neglected Tropical Diseases Parasitology

Unique Capacity for Selective Cancer Cell Cytotoxicity via Topoisomerase Suppression and c-Myc Destabilization

Unlike conventional chemotherapeutics like doxorubicin, which induce DNA damage in both cancerous and normal cells, artemisitene (ATT) selectively kills human cancer cells while exhibiting no apparent cytotoxicity toward normal human cells or in mouse liver and kidney [1]. This selectivity is achieved through a mechanism involving the suppression of topoisomerase expression and the specific destabilization of the oncoprotein c-Myc in cancer cells, a pathway not activated by artemisinin.

Oncology Targeted Therapy DNA Damage Cancer Biology

Enhanced Cytotoxicity in Ehrlich Ascites Tumor Cells Compared to Parent Artemisinin

In a comparative cytotoxicity study against Ehrlich ascites tumor (EAT) cells, the presence of the exocyclic methylene group fused to the lactone ring in artemisitene was directly linked to enhanced cytotoxic potency. The study reported an IC50 value of 29.8 µM for artemisinin [1], whereas derivatives with structural modifications including the α,β-unsaturated carbonyl (as in artemisitene [9]) exhibited higher cytotoxicity [1].

Cytotoxicity Anticancer Endoperoxide Structure-Activity Relationship

Differential Antimalarial Potency: Reduced Activity Against P. falciparum Compared to Artemisinin

While artemisitene is an antimalarial agent, its in vitro potency against Plasmodium falciparum is demonstrably lower than that of artemisinin. A direct comparison states that artemisitene is about five times less active than artemisinin in vitro [1]. This is consistent with other reports indicating artemisitene has an IC50 of ~1 µg/mL (or <1 µM), while artemisinin is often reported at ~0.01 µg/mL (or 9.9 nM) [2].

Malaria Antiparasitic Plasmodium falciparum Drug Discovery

Novel Nrf2 Activation Mechanism Through Reduced Ubiquitination, Absent in Parent Artemisinin

Artemisitene has been identified as a novel Nrf2 activator, a property not typically associated with artemisinin. It acts by a unique mechanism: decreasing Nrf2 ubiquitination, thereby increasing its protein stability and leading to a robust antioxidant response [1]. This activation has been validated in vivo, where systemic administration of artemisitene strongly inhibited bleomycin-induced lung damage in Nrf2 wild-type mice [1].

Nrf2 Pathway Oxidative Stress Antioxidant Cytoprotection

Calcium-Dependent Ferroptosis Induction via LSH-EWSR1 Axis Disruption in Colorectal Cancer

Artemisitene (ATT) was shown to act as a potent therapeutic agent in colorectal cancer (CRC) by promoting a unique form of calcium-dependent ferroptosis. This mechanism is initiated by ATT's direct covalent binding to the Cys205 residue of the lymphoid-specific helicase (LSH) protein, which disrupts its interaction with EWSR1 and suppresses CYP24A1 transcription, ultimately leading to calcium overload and lipid peroxidation [1].

Ferroptosis Colorectal Cancer Calcium Signaling Epigenetics

Optimal Procurement Scenarios for Artemisitene: Matching Unique Product Attributes to Research and Development Needs


Investigating Non-Malarial Applications of the Endoperoxide Scaffold

Artemisitene's reduced antimalarial potency (approx. 5- to 100-fold less than artemisinin in vitro [1]) makes it a preferred candidate for exploring the endoperoxide scaffold in other disease areas. This is particularly valuable for studies seeking to decouple the antimalarial mechanism from other therapeutic effects, such as anticancer or anti-inflammatory activities, thereby minimizing potential confounding variables. Procuring artemisitene for this purpose allows researchers to focus on its unique α,β-unsaturated carbonyl-mediated biology without the strong background of antimalarial action.

Elucidating the Role of the Nrf2-Keap1 Pathway in Disease Models

Given its demonstrated and potent activity as a novel Nrf2 activator that works by reducing Nrf2 ubiquitination [1], artemisitene is an ideal chemical probe for academic and pharmaceutical research focused on the Nrf2-Keap1 pathway. It is well-suited for applications in models of oxidative stress, inflammation, and tissue injury (e.g., bleomycin-induced lung injury, diabetic wound healing, LPS-induced liver injury) where activation of the Nrf2-dependent antioxidant response is a desired therapeutic outcome.

Developing Targeted Therapies for Schistosomiasis-Associated Liver Fibrosis

The direct head-to-head evidence showing artemisitene's superiority over artemisinin in reducing S. japonica-induced liver granuloma size, collagen area, and serum transaminase levels [1] makes it the compound of choice for any research program developing new treatments for schistosomiasis and its associated liver pathology. Its unique ability to modulate the M1/M2 and Th1/Th2 immune indices offers a clear and quantifiable advantage over standard artemisinin derivatives in this specific disease context.

Exploring Selective Cancer Cell Cytotoxicity and Targeted Ferroptosis Mechanisms

Artemisitene's well-documented ability to selectively kill cancer cells without apparent toxicity to normal cells [1], combined with its novel mechanism of inducing calcium-dependent ferroptosis via LSH targeting in colorectal cancer [2], makes it a high-value asset for oncology research. It is specifically relevant for studies aiming to develop new targeted therapies, understand the regulation of c-Myc and topoisomerases, or investigate calcium-dependent cell death pathways. Procurement is justified for any project seeking to exploit these unique and differentiating anti-cancer mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemisitene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.